![molecular formula C19H23NO B15283294 2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide](/img/structure/B15283294.png)
2-[1,1'-biphenyl]-4-yl-N-isopentylacetamide
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Overview
Description
2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two benzene rings connected by a single bond. This particular compound features an acetamide group attached to the biphenyl structure, with an isopentyl group as a substituent. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized using methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Acetamide Group: The acetamide group can be introduced through acylation reactions, where an acyl chloride reacts with an amine to form the amide bond.
Attachment of Isopentyl Group: The isopentyl group can be attached via alkylation reactions, where an alkyl halide reacts with the amide nitrogen.
Industrial Production Methods
Industrial production of 2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, and other electrophiles.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the acetamide and isopentyl groups.
2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl: A biphenyl derivative with halogen substituents.
N- [3- [ (1-Aminoethyl) (Hydroxy)Phosphoryl]-2- (1,1’-Biphenyl-4-Ylmethyl)Propanoyl]Alanine: A biphenyl derivative with a different functional group arrangement.
Uniqueness
2-[1,1’-biphenyl]-4-yl-N-isopentylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acetamide and isopentyl groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C19H23NO |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C19H23NO/c1-15(2)12-13-20-19(21)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,15H,12-14H2,1-2H3,(H,20,21) |
InChI Key |
YPYQNBCSARZUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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